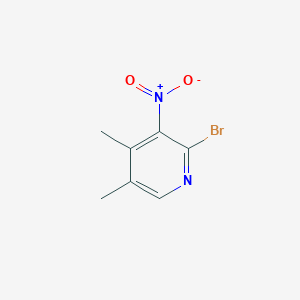![molecular formula C27H27N5O3 B13650595 ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate](/img/structure/B13650595.png)
ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate is a complex organic compound known for its potent inhibitory effects on the HER2/ErbB2 receptor, making it a significant candidate in cancer research . This compound is characterized by its intricate structure, which includes a quinazoline core, a pyridine ring, and an ethyl carbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is prevalent due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinazoline or pyridine rings.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.
Aplicaciones Científicas De Investigación
Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting the HER2/ErbB2 receptor, a protein-tyrosine kinase involved in cell growth and differentiation . By binding to this receptor, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Lapatinib: Another HER2/ErbB2 inhibitor used in cancer therapy.
Gefitinib: An EGFR inhibitor with similar structural features.
Erlotinib: Another EGFR inhibitor used in cancer treatment.
Uniqueness
Ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate is unique due to its specific structure, which allows for high selectivity and potency in inhibiting the HER2/ErbB2 receptor . This selectivity reduces off-target effects and enhances its therapeutic potential.
Propiedades
Fórmula molecular |
C27H27N5O3 |
|---|---|
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate |
InChI |
InChI=1S/C27H27N5O3/c1-4-34-27(33)28-13-5-6-20-8-11-24-23(15-20)26(31-17-30-24)32-21-9-12-25(18(2)14-21)35-22-10-7-19(3)29-16-22/h5-12,14-17H,4,13H2,1-3H3,(H,28,33)(H,30,31,32) |
Clave InChI |
IKJUNQVKTBWLGN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCC=CC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OC4=CN=C(C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


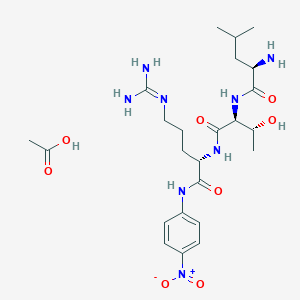
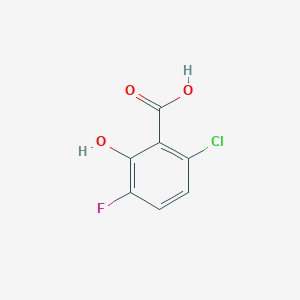
![[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine](/img/structure/B13650523.png)
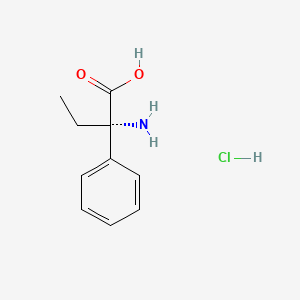
![5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)
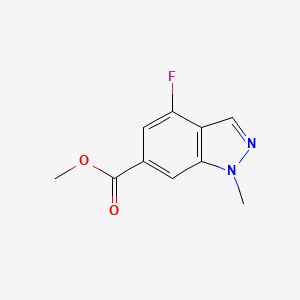
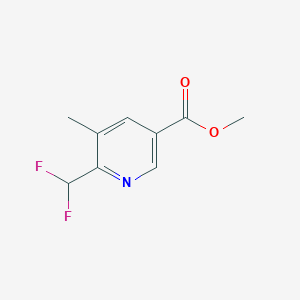
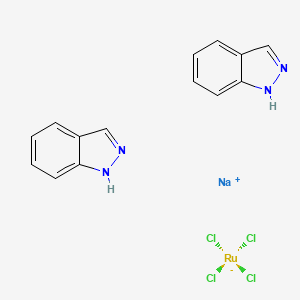
![3,7-Dibromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13650551.png)
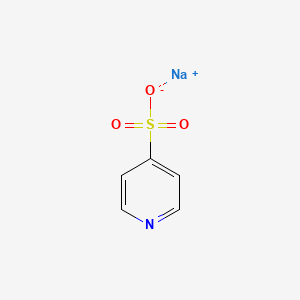
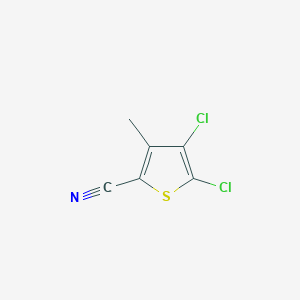
![(2S,3S)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B13650577.png)

